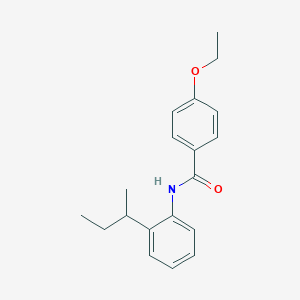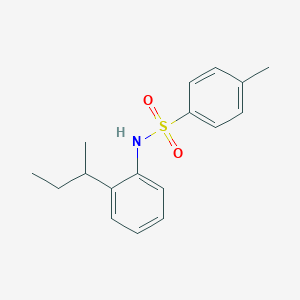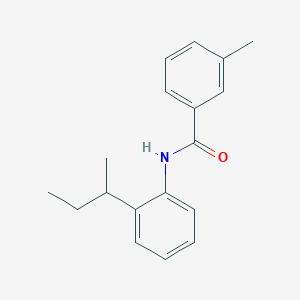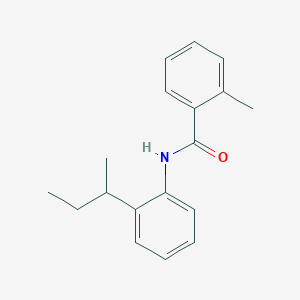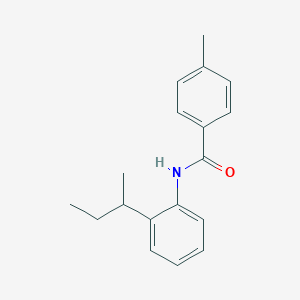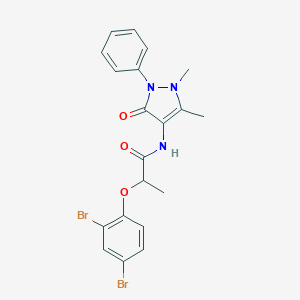
2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the pyrazole family, which has been shown to have a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation. Inhibition of GSK-3β has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. It has been suggested that these effects may be due to its ability to inhibit GSK-3β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide in lab experiments is its specificity for GSK-3β. This allows for more targeted studies of the effects of GSK-3β inhibition. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have toxic effects on some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide. One area of research is the development of more potent and selective inhibitors of GSK-3β. Another area of research is the exploration of the potential therapeutic applications of this compound for diseases other than cancer and neurodegenerative diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide involves several steps. The starting materials are 2,4-dibromophenol and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chlorides. The acid chlorides are then reacted with 2-amino-2-methyl-1-propanol to form the final product.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. This compound has been shown to have anti-cancer properties, specifically against breast cancer cells. It has also been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H19Br2N3O3 |
|---|---|
Peso molecular |
509.2 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C20H19Br2N3O3/c1-12-18(20(27)25(24(12)3)15-7-5-4-6-8-15)23-19(26)13(2)28-17-10-9-14(21)11-16(17)22/h4-11,13H,1-3H3,(H,23,26) |
Clave InChI |
KEGIUMWOJJMPSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Br)Br |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



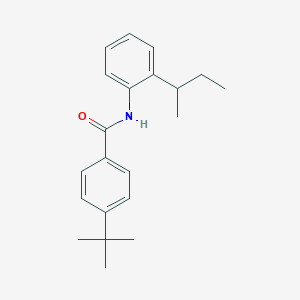
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
